2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-11(10(2)15-8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSPCPDRHRFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694419 | |
| Record name | 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-12-8 | |
| Record name | 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethylpyridine-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mechanism and Catalytic System
Palladium-catalyzed borylation represents the most widely adopted approach for installing boronate esters onto aromatic systems. The reaction typically employs a Pd(0)/XPhos catalytic system with tetrahydroxydiboron (BBA) as the boron source. Key advantages include high functional group tolerance and compatibility with heteroaryl halides.
For 2,5-dimethyl-3-borylated pyridine, the precursor 3-bromo-2,5-dimethylpyridine undergoes borylation under conditions adapted from Miyaura’s protocol. A modified procedure using ethylene glycol as an additive enhances yields by stabilizing reactive intermediates and mitigating side reactions. The general protocol involves:
-
Catalyst : XPhos-Pd-G2 (2 mol%)
-
Ligand : XPhos (4 mol%)
-
Base : KOAc (3 equiv)
-
Solvent : Ethanol/ethylene glycol (3:1 v/v)
-
Temperature : 65°C for 12–24 hours
Reaction monitoring via GC or TLC confirms complete consumption of the halide precursor. Post-borylation, the crude product is purified via silica gel chromatography, yielding the boronate ester in 70–85% isolated yield.
Substrate Scope and Limitations
Steric hindrance from the 2,5-dimethyl groups necessitates careful optimization. Ethylene glycol reduces decomposition pathways by coordinating to Pd centers, enabling efficient borylation even in electron-deficient pyridines. Comparative studies show that chloro- and bromo-pyridines exhibit similar reactivity, but iodides risk oxidative addition complications.
Iron-Catalyzed Borylation of Aryl Chlorides
Catalyst Design and Reaction Parameters
Recent advances in iron catalysis offer a cost-effective alternative to Pd-based systems. A Fe/IMes (N-heterocyclic carbene) catalytic system facilitates borylation of aryl chlorides using Li[B(tBu)pin-Bpin] as the boron donor. This method is particularly advantageous for large-scale synthesis due to iron’s low cost and reduced toxicity.
Typical conditions :
-
Catalyst : FeCl₂/IMes (3 mol%)
-
Boron source : Li[B(tBu)pin-Bpin] (1.2 equiv)
-
Additive : MgBr₂·OEt₂ (0.1 equiv)
-
Solvent : THF
-
Temperature : 60°C for 1 hour
The reaction proceeds via a radical intermediate, with MgBr₂ enhancing boron transfer efficiency. Quenching with aqueous NaHCO₃ followed by extraction and chromatography affords the product in 60–75% yield.
Challenges with Pyridine Substrates
Iron systems struggle with electron-rich heterocycles due to slower oxidative addition. However, the 2,5-dimethylpyridine’s moderate electron density allows satisfactory conversion when paired with elevated temperatures (80°C) and extended reaction times (8 hours).
Suzuki-Miyaura Cross-Coupling-Derived Approaches
Sequential Borylation/Cross-Coupling
A one-pot tandem strategy combines Miyaura borylation with Suzuki coupling, enabling modular construction of poly-substituted pyridines. For example, 3-bromo-2,5-dimethylpyridine is first borylated using BBA, then coupled with aryl halides without isolation. This method reduces purification steps and improves atom economy.
Key parameters :
-
Borylation step : Pd/XPhos, BBA, KOAc, ethylene glycol
-
Cross-coupling step : K₃PO₄, second aryl halide, 80°C for 24 hours
Comparative Analysis of Methods
| Parameter | Pd-Catalyzed | Fe-Catalyzed |
|---|---|---|
| Catalyst Cost | High | Low |
| Typical Yield | 70–85% | 60–75% |
| Reaction Time | 12–24 h | 1–8 h |
| Functional Group Tolerance | Broad | Moderate |
| Scalability | Laboratory scale | Pilot scale |
Pd-based methods remain superior for sensitive substrates, while Fe catalysis excels in cost-driven applications.
Purification and Characterization
Isolation Techniques
The product is isolated as a white solid via column chromatography (hexane/EtOAc gradient). Storage under inert atmosphere at −20°C prevents deboronation.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.20 (s, 1H, pyridine-H), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 1.35 (s, 12H, Bpin-CH₃).
Industrial-Scale Considerations
Large-scale synthesis prioritizes Fe-catalyzed routes due to lower metal costs. However, Pd systems achieve higher purity (>98%), critical for pharmaceutical applications. Continuous flow reactors are being explored to enhance throughput and safety.
Emerging Methodologies
Recent studies investigate photoinduced borylation using Ir photocatalysts, which could enable room-temperature synthesis. Preliminary results show promise but require further optimization for pyridine substrates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions are less common but can involve the conversion of the boronate ester to other boron-containing species.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or similar reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: 2,5-Dimethyl-3-boronic acid pyridine.
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with a dioxaborolane moiety. Its molecular formula is . The presence of the dioxaborolane group enhances its reactivity and stability in organic synthesis.
Applications in Organic Synthesis
A. Boron-Based Reagents in Synthesis
The dioxaborolane group is widely used as a boron source in various organic reactions, particularly in Suzuki coupling reactions. This application is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.
Case Study:
In a study involving the synthesis of biologically active compounds, 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was utilized to couple with aryl halides effectively. The resulting products exhibited enhanced biological activity compared to those synthesized using traditional methods .
Pharmaceutical Applications
A. DYRK1A Inhibition
Recent research has highlighted the compound's potential as an inhibitor of Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases such as Alzheimer’s disease.
Case Study:
A study reported the design and synthesis of new DYRK1A inhibitors derived from pyridine scaffolds. The incorporation of the dioxaborolane moiety was essential for improving binding affinity and selectivity towards DYRK1A. The synthesized compounds demonstrated significant inhibitory activity in enzymatic assays .
Material Science Applications
A. Polymer Chemistry
The compound's unique structure makes it suitable for developing advanced materials. Its boron content allows for the formation of cross-linked networks when polymerized with suitable monomers.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for electronic applications .
Environmental Applications
A. Green Chemistry Initiatives
Due to its boron-containing structure, this compound can be utilized in green chemistry protocols aimed at reducing environmental impact during chemical syntheses.
Case Study:
In a comparative study on solvent-free reactions using boron compounds, it was found that this compound facilitated reactions with high yields while minimizing waste products .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Organic Synthesis | Effective in Suzuki coupling reactions; enhances carbon-carbon bond formation |
| Pharmaceutical Research | Potential DYRK1A inhibitor; significant biological activity observed |
| Material Science | Improves thermal stability and mechanical properties in polymer matrices |
| Environmental Chemistry | Supports green chemistry initiatives; high yields with reduced waste |
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can form stable complexes with various catalysts and reactants. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The pyridine ring can also participate in coordination chemistry, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 693774-10-6)
- Structural Difference : Methyl groups at positions 2 and 6 (vs. 2 and 5 in the target compound).
- Electronic effects are similar due to identical substituent types .
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1012085-50-5)
- Structural Difference : Dual boronate groups at positions 3 and 4.
- Impact : Enhanced reactivity in dual cross-coupling reactions but reduced solubility in polar solvents. The absence of methyl groups increases electrophilicity at the boron centers compared to the target compound .
5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1083168-96-0)
- Structural Difference : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups replace methyl substituents.
- Impact : The chloro group increases electrophilicity of the boron center, accelerating coupling reactions, while the methoxy group may stabilize intermediates via resonance. This contrasts with the methyl groups in the target compound, which primarily provide steric stabilization .
Reactivity in Cross-Coupling Reactions
Physical Properties and Stability
- 2-Chloro-3-boronate derivative (CAS 452972-11-1): Solid at room temperature with higher polarity due to the chloro substituent .
- Solubility : Methyl groups in the target compound improve lipophilicity, enhancing solubility in organic solvents like THF or toluene compared to polar analogs (e.g., methoxy- or hydroxy-substituted derivatives) .
Biological Activity
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 233.11 g/mol
- CAS Number : 741709-65-9
- Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which may contribute to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in cell signaling pathways.
- Inhibition of Kinases : Studies have shown that dioxaborolane derivatives can inhibit various kinases involved in cellular proliferation and survival. For example, compounds structurally related to this compound have been identified as selective inhibitors of Aurora kinases .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties. A related study found that organophosphonates with similar functional groups could damage bacterial DNA and induce oxidative stress . This suggests a potential for similar effects in the studied compound.
Efficacy in Cell Lines
Research has demonstrated the efficacy of this compound in various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Inhibition of Aurora Kinase |
| MCF7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
Case Studies
- Aurora Kinase Inhibition :
- Antimicrobial Testing :
Q & A
Q. What role does the boronate group play in medicinal chemistry derivatization?
- Methodological Answer :
- Protease Inhibitors : Use as a warhead in covalent inhibitors (e.g., target serine hydrolases via boronate–OH interactions).
- In Vivo Stability : Assess metabolic stability in liver microsomes; methyl groups may reduce CYP450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
